molecular formula C21H15FN2OS B2640804 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide CAS No. 922646-80-8

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No. B2640804
CAS RN: 922646-80-8
M. Wt: 362.42
InChI Key: BMSLYXCENWZVCQ-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide” is a chemical compound that contains a benzothiazole ring, which is a bicyclic system made up of a benzene ring and a thiazole ring . It is an amino acid amide .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzothiazole ring, an amide group, and a fluorophenyl group . The InChI string representation of its structure is InChI=1S/C25H25N3O3S2/c1- 25 (2,3) 18- 10- 14- 20 (15- 11- 18) 33 (30,31) 26- 16- 23 (29) 27- 19- 12- 8- 17 (9- 13- 19) 24- 28- 21- 6- 4- 5- 7- 22 (21) 32- 24/h4- 15,26H,16H2,1- 3H3, (H,27,29) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C25H25N3O3S2, a net charge of 0, an average mass of 479.617, and a mono-isotopic mass of 479.13373 .

Scientific Research Applications

Antitumor and Anticancer Activities

  • Derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, including those with different heterocyclic ring systems, have been synthesized and evaluated for antitumor activity. Some compounds showed considerable anticancer activity against a range of cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
  • Another study synthesized N-[4-(benzothiazole-2yl)phenyl]-2-aryloxyacetamide derivatives and investigated their anticancer activities. Some compounds demonstrated notable anticancer activity, further supporting the therapeutic potential of these chemical structures (Tay, Yurttaş, & Demirayak, 2012).

Antimicrobial and Antiviral Activities

  • A series of new benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were synthesized and evaluated for their antimicrobial and antiviral activities. The study found that many compounds showed good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against various pathogens (Tang et al., 2019).
  • Another research focused on the synthesis of some heterocyclic compounds derived from 2-amino benzothiazole, including derivatives similar in structure to N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide. These compounds were studied for their potential biological applications, including antimicrobial activities (Mahmood & Ahmad, 2020).

Anti-inflammatory Activities

  • Some derivatives have been synthesized and evaluated for anti-inflammatory activity. The study highlights the potential of these compounds in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Antioxidant Activities

  • Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, including derivatives with benzothiazole structure, were synthesized and evaluated for their antioxidant activity. Some compounds showed good antioxidant activity, indicating their potential use as antioxidant agents (Koppireddi et al., 2013).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2OS/c22-16-9-5-14(6-10-16)13-20(25)23-17-11-7-15(8-12-17)21-24-18-3-1-2-4-19(18)26-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSLYXCENWZVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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